molecular formula C14H14FNO2S B1269421 Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-70-7

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1269421
CAS No.: 350989-70-7
M. Wt: 279.33 g/mol
InChI Key: JKQGEOJZNXXFDI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of Substituents: The amino group, fluorophenyl group, and carboxylate ester are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the fluorophenyl group can be added through a Suzuki-Miyaura coupling reaction.

    Esterification: The carboxylate ester is formed through an esterification reaction involving the carboxylic acid and ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of pharmaceutical compounds.

Properties

IUPAC Name

ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQGEOJZNXXFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351837
Record name ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-70-7
Record name Ethyl 2-amino-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
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